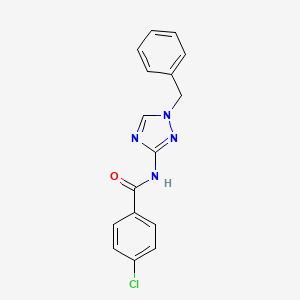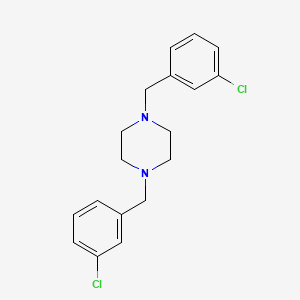![molecular formula C22H32N4O2 B10950290 2-(1-Adamantyl)-N-[1-methyl-5-(piperidinocarbonyl)-1H-pyrazol-4-YL]acetamide](/img/structure/B10950290.png)
2-(1-Adamantyl)-N-[1-methyl-5-(piperidinocarbonyl)-1H-pyrazol-4-YL]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantyl)-N-[1-methyl-5-(piperidinocarbonyl)-1H-pyrazol-4-YL]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound contains an adamantyl group, a piperidinocarbonyl group, and a pyrazolyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-N-[1-methyl-5-(piperidinocarbonyl)-1H-pyrazol-4-YL]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of 1-adamantylamine with 2-bromoacetyl chloride to form 2-(1-adamantyl)acetamide. This intermediate is then reacted with 1-methyl-5-(piperidinocarbonyl)-1H-pyrazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyl)-N-[1-methyl-5-(piperidinocarbonyl)-1H-pyrazol-4-YL]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the adamantyl or pyrazolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(1-Adamantyl)-N-[1-methyl-5-(piperidinocarbonyl)-1H-pyrazol-4-YL]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-(1-Adamantyl)-N-[1-methyl-5-(piperidinocarbonyl)-1H-pyrazol-4-YL]acetamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s stability and lipophilicity, allowing it to penetrate cell membranes effectively. The pyrazolyl group may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid: Known for its use in dermatology.
1-(1-Adamantyl)-2-piperidinone: Studied for its potential in medicinal chemistry
Uniqueness
2-(1-Adamantyl)-N-[1-methyl-5-(piperidinocarbonyl)-1H-pyrazol-4-YL]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions with various molecular targets, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C22H32N4O2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-[1-methyl-5-(piperidine-1-carbonyl)pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C22H32N4O2/c1-25-20(21(28)26-5-3-2-4-6-26)18(14-23-25)24-19(27)13-22-10-15-7-16(11-22)9-17(8-15)12-22/h14-17H,2-13H2,1H3,(H,24,27) |
InChI Key |
OLGFSPTUKHIDRS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)CC23CC4CC(C2)CC(C4)C3)C(=O)N5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10950215.png)

![[3-Amino-4-(thiophen-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B10950222.png)
![2-[(4-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10950223.png)
![(5E)-5-[4-(difluoromethoxy)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one](/img/structure/B10950231.png)
![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10950235.png)
![6-cyclopropyl-N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10950244.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10950245.png)
![6-(2,4-difluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10950249.png)
![N-({5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}carbamothioyl)furan-2-carboxamide](/img/structure/B10950265.png)
![1-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10950266.png)
![1-methyl-4-{[(4-methylphenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10950272.png)
![ethyl 7-(difluoromethyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10950279.png)

